N-Nitrosoephedrine
Overview
Description
N-Nitrosoephedrine is an N-nitroso derivative of (1R,2S)-(-)-Ephedrine , which is a sympathomimetic amine commonly used to treat hypotension associated with anesthesia . It is similar in molecular structure to the well-known drugs phenylpropanolamine . This compound can be used for in-vivo formation of mutagenic N-nitroso compounds .
Synthesis Analysis
The synthesis of this compound has been studied . The influence of pH on the reaction process (ephedrine sulfate + nitrous acid in hydrochloric acid) was investigated and the pH-optimum determined .Molecular Structure Analysis
The SMILES Code for this compound isC1=CC=CC=C1C(O)C(N(C)N=O)C
and the InChI Code is InChI=1/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
. Chemical Reactions Analysis
This compound is known to form during certain chemical reactions . The mutagenic and genotoxicity of NDMA and other N-nitrosodialkylamines is attributed to their conversion to alkyl diazonium ions and alkyl carbonium ions through a series of reactions catalyzed by cytochrome P450s .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.23 g/mol . It has a melting point of 89.7 °C, a boiling point of 330.68°C (rough estimate), and a density of 1.1444 (rough estimate) . It is slightly soluble in chloroform and dichloromethane .Scientific Research Applications
Maternal Prenatal Exposure and Childhood Brain Tumors
- Maternal Prenatal Exposure: A study investigated the association between maternal use of nitrosatable drugs, including N-nitrosoephedrine, during pregnancy and the development of childhood brain tumors. Exposure to nitrosoephedrine was specifically linked with a significantly increased risk of 'other glial' tumors in children (R. McKean-Cowdin et al., 2003).
Analysis in Pharmaceutical Applications
- Determination in Pharmaceuticals: this compound's role in pharmaceutical analysis was highlighted in a study focusing on the determination of ephedrine hydrochloride. This compound formed during the reaction with nitrite in an acidic medium, indicating its relevance in pharmaceutical analytical methods (Liang Wen-hong, 2004).
Cytotoxic Activity and Antitumor Potential
- Antitumor Potential: Research on ephedrine and pseudoephedrine derivatives, including those with N-nitroso groups, demonstrated antitumor properties. The study suggests potential applications of these compounds in antitumor preparations, highlighting the relevance of this compound in oncological research (N. N. Kuznetsova et al., 2004).
Biochemical Interactions and Therapeutic Uses
- Biochemical and Therapeutic Applications: Nitroxide compounds, including those related to this compound, have been investigated for various biochemical interactions and potential therapeutic applications. These applications range from protection against ionizing radiation to control of hypertension and weight, signifying the broader scope of this compound in therapeutic research (B. Soule et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTOLKAVCZXHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021035 | |
Record name | N-Nitrosoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17608-59-2, 1850-88-0 | |
Record name | α-[1-(Methylnitrosoamino)ethyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17608-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-(1-(methylnitrosamino)ethyl)-, stereoisomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001850880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoephedrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[methyl(nitroso)amino]-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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